molecular formula C20H18FNO2 B11606910 methyl 4-[(3aS,4R,9bR)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11606910
M. Wt: 323.4 g/mol
InChI Key: GOECRXXHYNEYRF-GJYPPUQNSA-N
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Preparation Methods

The synthesis of methyl 4-{8-fluoro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-{8-fluoro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydrochloride, and ethylene glycol . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role in drug development . Industrial applications may include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{8-fluoro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-{8-fluoro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and their analogs These compounds share similar structural features but may differ in their biological activities and applications

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C20H18FNO2/c1-24-20(23)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(21)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3/t15-,16+,19+/m1/s1

InChI Key

GOECRXXHYNEYRF-GJYPPUQNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)F

Origin of Product

United States

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